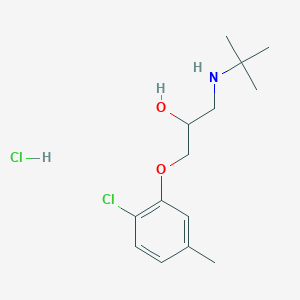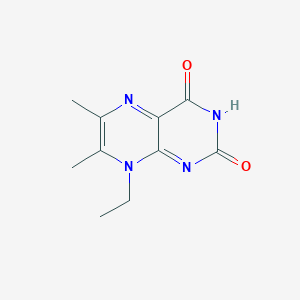
8-Ethyl-6,7-dimethylpteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-6,7-dimethylpteridine-2,4-dione, also known as lumazine, is a heterocyclic organic compound that plays a crucial role in the biosynthesis of riboflavin. It is a yellow crystalline solid that is soluble in water and has a melting point of 296-298°C. Lumazine has been widely studied for its potential applications in scientific research.
Wirkmechanismus
Lumazine acts as a cofactor for various enzymes involved in the biosynthesis of riboflavin. It also plays a role in the regulation of gene expression and cellular metabolism. Lumazine has been shown to bind to DNA and modulate its structure, suggesting a potential role in DNA repair and replication.
Biochemische Und Physiologische Effekte
Lumazine has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Lumazine has been implicated in the regulation of circadian rhythms, suggesting a potential role in sleep and wakefulness.
Vorteile Und Einschränkungen Für Laborexperimente
Lumazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its synthesis can be challenging, and it may be difficult to obtain in large quantities. Lumazine can also be affected by pH and temperature, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-Ethyl-6,7-dimethylpteridine-2,4-dione. One potential area of research is the development of 8-Ethyl-6,7-dimethylpteridine-2,4-dione-based fluorescent probes for the detection of biomolecules in living cells. Another area of research is the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione as a photosensitizer for cancer therapy. Additionally, the role of 8-Ethyl-6,7-dimethylpteridine-2,4-dione in circadian rhythms and sleep regulation warrants further investigation. Overall, 8-Ethyl-6,7-dimethylpteridine-2,4-dione has the potential to be a valuable tool in scientific research and may have important applications in medicine and biotechnology.
Synthesemethoden
Lumazine can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4,6-dihydroxy-pyrimidine with ethyl acetoacetate, followed by cyclization with acetic anhydride. Microbial fermentation involves the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione synthase enzymes to catalyze the conversion of 6,7-dimethyl-8-ribityl8-Ethyl-6,7-dimethylpteridine-2,4-dione to 8-Ethyl-6,7-dimethylpteridine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Lumazine has been used in various scientific research applications, including fluorescence spectroscopy, protein folding studies, and enzyme kinetics. It has also been used as a fluorescent probe for the detection of oxygen and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
13300-49-7 |
|---|---|
Produktname |
8-Ethyl-6,7-dimethylpteridine-2,4-dione |
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
8-ethyl-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16) |
InChI-Schlüssel |
FNRPHKKIHSKBAA-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
Kanonische SMILES |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)



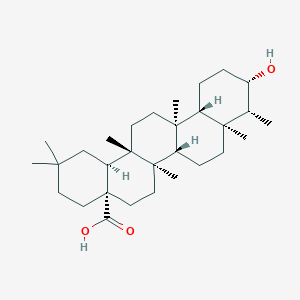

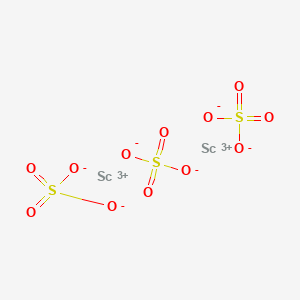
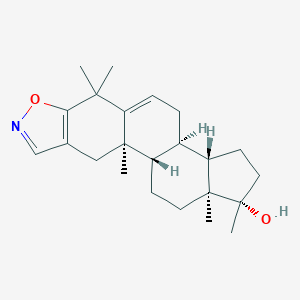
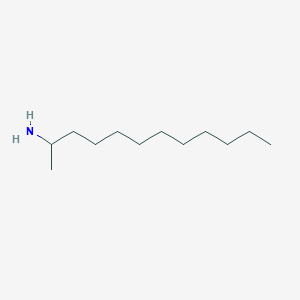
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
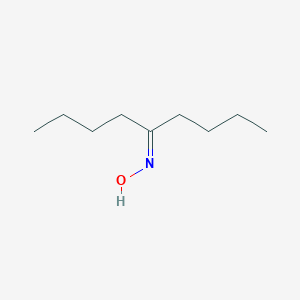
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
